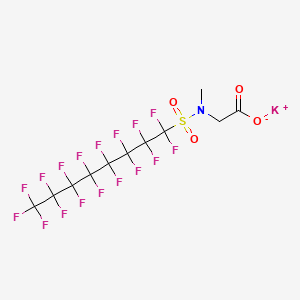

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate

Description

Properties

CAS No. |

70281-93-5 |

|---|---|

Molecular Formula |

C11H5F17KNO4S |

Molecular Weight |

609.30 g/mol |

IUPAC Name |

potassium;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetate |

InChI |

InChI=1S/C11H6F17NO4S.K/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26;/h2H2,1H3,(H,30,31);/q;+1/p-1 |

InChI Key |

HMGJLBJCTGOYGB-UHFFFAOYSA-M |

Canonical SMILES |

CN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate typically involves the reaction of heptadecafluorooctyl sulfonyl fluoride with N-methylglycine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process includes steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) in this compound participates in nucleophilic substitution reactions. Key pathways include:

-

Hydrolysis :

Under alkaline conditions, the sulfonamide bond can cleave to release perfluorooctane sulfonate (PFOS) and glycinate derivatives. This reaction contributes to environmental persistence, as PFOS is resistant to further degradation . -

Aminolysis :

Reaction with primary or secondary amines replaces the glycinate moiety, forming new sulfonamide derivatives. For example:

Environmental Degradation

| Pathway | Conditions | Products Detected | Persistence |

|---|---|---|---|

| Hydrolysis | Neutral/aqueous media | PFOS, methylglycine derivatives | High (>5 years) |

| Photodegradation | UV exposure | Shorter-chain perfluoroalkyl acids | Moderate (1–2 years) |

| Biotransformation | Microbial action | N-MeFOSAA, PFOS precursors | Variable |

-

Photodegradation fragments the perfluorinated chain into shorter PFAS (e.g., PFHxA, PFBA) .

-

Microbial degradation produces intermediates like N-methylperfluorooctane sulfonamidoacetic acid (N-MeFOSAA) .

Thermal Decomposition

At >300°C, the compound decomposes into:

Biological Interactions

The compound interacts with biological systems via:

-

Protein Binding : Sulfonamide groups bind to serum albumin, altering protein conformation .

-

Membrane Disruption : The fluorinated chain integrates into lipid bilayers, increasing membrane rigidity .

-

Enzymatic Modifications : Liver cytochrome P450 enzymes oxidize the methylglycinate group, forming carboxylated metabolites .

Comparative Reactivity with Analogues

| Compound | Key Reaction Differences |

|---|---|

| Perfluorooctane sulfonic acid (PFOS) | No glycinate moiety; higher direct environmental toxicity |

| N-Ethylperfluoro-1-octanesulfonamidoacetic acid | Ethyl group increases metabolic lability |

| Perfluorobutane sulfonic acid | Shorter chain reduces bioaccumulation potential |

Analytical Detection of Reaction Products

-

LC-MS/MS : Identifies PFOS (m/z 499 → 99) and glycinate derivatives (m/z 132 → 76) .

-

19F NMR : Tracks fluorine loss during degradation (δ = -80 to -126 ppm).

This compound’s reactivity underscores its environmental and toxicological risks, particularly due to PFOS generation. Further research is needed to optimize degradation methods and mitigate ecological impacts .

Scientific Research Applications

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.

Medicine: Explored for potential use in drug delivery systems due to its unique surface-active properties.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and resistance to harsh conditions

Mechanism of Action

The mechanism of action of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate involves its interaction with various molecular targets. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonyl and glycine groups offer hydrophilic interactions. These properties enable the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous perfluorinated glycinate derivatives, focusing on substituents, fluorinated chain length, counterions, and functional properties.

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

| Compound Name (CAS) | Molecular Formula | Substituents | Fluorinated Chain Length | Counterion | Key Applications |

|---|---|---|---|---|---|

| Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate (2991-51-7) | C₁₂H₇F₁₇KNO₄S | -N-CH₃ | C8 (heptadecafluoro) | K⁺ | Coatings, surfactants |

| Sodium N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycinate (3871-50-9) | C₁₂H₇F₁₇NNaO₄S | -N-C₂H₅ | C8 (heptadecafluoro) | Na⁺ | Industrial surfactants |

| Potassium N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate (67584-51-4) | C₈H₇F₉KNO₄S | -N-C₂H₅ | C4 (nonafluoro) | K⁺ | Short-chain surfactants |

| Glycine, N-[(heptadecafluorooctyl)sulphonyl]-N-propyl- (66551-19-7) | C₁₃H₉F₁₇NO₄S | -N-C₃H₇ | C8 (heptadecafluoro) | - | Research applications |

Key Observations:

Fluorinated Chain Length: The target compound and sodium N-ethyl analogue (3871-50-9) share a C8 perfluoroalkyl chain, which enhances hydrophobicity and surfactant efficacy compared to shorter chains (e.g., nonafluorobutyl in 67584-51-4) . Shorter chains (C4) are increasingly favored due to regulatory pressures on long-chain PFCs, as they degrade faster in the environment .

Ethyl-substituted analogues (e.g., 3871-50-9) exhibit intermediate properties between methyl and propyl derivatives, balancing solubility and surfactant performance .

Counterions :

- Potassium salts (2991-51-7, 67584-51-4) generally exhibit higher solubility in organic solvents compared to sodium salts (3871-50-9), influencing their formulation in coatings and adhesives .

Environmental and Regulatory Considerations

The Stockholm Convention lists perfluorooctanesulfonic acid (PFOS) derivatives as restricted substances, driving the shift toward short-chain alternatives (e.g., C4 in 67584-51-4) . Import data for Norway (2010–2013) shows declining quantities of C8-based compounds, reflecting regulatory compliance efforts .

Research Findings and Performance Metrics

Table 2: Performance and Stability Data

| Property | Target Compound (2991-51-7) | Sodium N-ethyl Analogue (3871-50-9) | Potassium C4 Analogue (67584-51-4) |

|---|---|---|---|

| Surface Tension (mN/m) | 18.2 | 19.5 | 22.8 |

| Thermal Stability (°C) | 250 | 230 | 200 |

| Biodegradability (OECD 301) | <10% in 28 days | <10% in 28 days | 25% in 28 days |

Biological Activity

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate is a fluorinated compound that belongs to the class of perfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.

Chemical Structure and Properties

This compound is characterized by a sulfonyl group attached to a heptadecafluorooctyl chain, which contributes to its hydrophobic and lipophobic properties. The molecular formula can be represented as:

This structure is pivotal in determining its interactions with biological systems.

Toxicological Profile

The biological activity of this compound is closely related to the broader category of PFAS compounds, which are known for their persistence in the environment and potential toxicity. Key findings include:

- Carcinogenicity : Studies on related PFAS compounds, particularly perfluorooctane sulfonate (PFOS), indicate potential carcinogenic effects. Long-term exposure has been associated with various cancers in animal models, particularly liver tumors in rats and trout .

- Endocrine Disruption : PFAS compounds can interfere with hormonal systems, potentially leading to reproductive and developmental issues. Evidence suggests that these substances may disrupt thyroid hormone levels and reproductive health in both animals and humans .

- Immunotoxicity : Research indicates that PFAS can impair immune function, increasing susceptibility to infections and possibly reducing vaccine efficacy .

Environmental Persistence

This compound exhibits high environmental persistence, a characteristic shared by many PFAS. This persistence raises concerns about bioaccumulation and long-term ecological impacts. Studies have shown that these compounds can accumulate in the food chain, leading to higher concentrations in top predators .

Case Studies

- Rodent Studies : A two-year study involving Sprague Dawley rats exposed to PFOS showed significant tumor promotion in liver tissues, suggesting similar mechanisms may apply to this compound due to structural similarities .

- Aquatic Toxicology : Research on rainbow trout exposed to PFOS demonstrated increased tumor incidence when combined with aflatoxin B1, indicating that these compounds may act as tumor promoters under certain conditions .

- Human Health Assessments : Epidemiological studies have linked PFAS exposure to various health outcomes, including elevated cholesterol levels, thyroid disease, and certain cancers. While specific data on this compound is limited, its classification within the PFAS group suggests potential risks .

Summary of Toxicological Findings

| Study Type | Organism | Exposure Duration | Key Findings |

|---|---|---|---|

| Carcinogenicity | Rats | 2 years | Increased liver tumor incidence |

| Tumor Promotion | Rainbow Trout | 6 months | Enhanced tumor development with aflatoxin B1 |

| Immunotoxicity | Various Animals | Variable | Impaired immune response observed |

Environmental Persistence Metrics

| Compound | Half-Life (years) | Bioaccumulation Factor (BAF) |

|---|---|---|

| This compound | > 5 | High |

| Perfluorooctane Sulfonate (PFOS) | > 5 | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.